
P(t-Bu)3 Pd G3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P(t-Bu)3 Pd G3, also known as Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, is an organic palladium complex . It is a white powdery substance .
Synthesis Analysis
This compound can be obtained by reacting methanesulfonic acid with palladium solution and tri-tert-butylphosphino and 2 ‘-amino-1,1’-biphenyl-2-yl under appropriate conditions .Chemical Reactions Analysis
This compound is a commonly used catalyst in organic synthesis. It can catalyze the formation of C-C bonds and plays an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .Physical And Chemical Properties Analysis
The molar mass of this compound is 572.049 g/mol . It has a melting point of 157-162 °C with decomposition . It is partially soluble in some organic solvents .Applications De Recherche Scientifique
Heck Reactions Under Mild Conditions : Pd/P(t-Bu)₃, in combination with Cy2NMe, serves as a catalyst for Heck reactions of aryl chlorides and bromides. This process allows coupling a variety of aryl bromides and activated aryl chlorides with mono- and disubstituted olefins at room temperature, achieving high selectivity and steroselectivity (Littke & Fu, 2001).
Stille Reactions with Aryl Chlorides and Bromides : Pd/P(t-Bu)₃ is highly reactive as a catalyst for Stille reactions, enabling the cross-coupling of a broad array of aryl chlorides with organotin reagents, including SnBu₄. This method is user-friendly and effective for generating very hindered biaryls and for coupling aryl chlorides in the presence of aryl triflates (Littke, Schwarz & Fu, 2002).
Suzuki Cross-Coupling Reactions : Pd2(dba)₃/P(t-Bu)₃ catalyzes Suzuki cross-coupling with a wide range of aryl and vinyl halides, including chlorides, with arylboronic acids, typically at room temperature. This catalyst displays novel reactivity patterns, such as selective cross-coupling of an aryl chloride in preference to an aryl triflate (Littke, Dai & Fu, 2000).
Stille Cross-Couplings of Alkenyltin Reagents : Pd/P(t-Bu)₂Me catalyzes room-temperature cross-coupling of various functionalized, β-hydrogen-containing alkyl bromides with alkenyltin reagents. This showcases the phosphine’s suitability in facilitating oxidative addition and avoiding β-hydride elimination (Menzel & Fu, 2003).
Selective Cross-Coupling in Organic Synthesis : Pd-P(t-Bu)₃ is used as a chemoselective catalyst for the reaction of p-phenylenedizinc compound with carbon electrophiles, leading to an efficient one-pot synthesis of unsymmetrically 1,4-disubstituted benzenes (Kawamoto et al., 2008).
Synthesis of Aryl t-Butyl Ethers : PdP(t-Bu)₃ catalyzes the reaction of aryl halides with sodium t-butoxide to give aryl t-butyl ethers, demonstrating high catalytic activity even with electron-rich aryl halides (Watanabe, Nishiyama & Koie, 1999).
Negishi Cross-Coupling of Aryl and Vinyl Chlorides : Pd(P(t-Bu)₃)₂ effectively catalyzes the Negishi cross-coupling of a wide range of aryl and vinyl chlorides with aryl- and alkylzinc reagents, showing high efficiency and tolerance for nitro groups (Dai & Fu, 2001).
Catalysis in Polymer Synthesis : Pd(0)/t-Bu₃P catalyzes Suzuki cross-coupling polymerizations of AB-type monomers, demonstrating controlled polymerization with narrow polydispersity indexes and robustness (Zhang, Xing & Hu, 2012).
Hydroaminocarbonylation of Aromatic Alkenes : Pd(t-Bu₃P)₂ catalyzes the hydroaminocarbonylation of aromatic alkenes to branched amides under mild conditions, showcasing high yields and excellent regioselectivities (Zhu, Gao & Huang, 2017).
Safety and Hazards
When handling P(t-Bu)3 Pd G3, appropriate safety measures should be taken, such as wearing respirators, gloves, and goggles . It has not been extensively evaluated for toxicity, so care and laboratory safety procedures are required when using it . Waste should be disposed of in accordance with local regulations and environmental requirements .
Mécanisme D'action
Target of Action
P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Pharmacokinetics
It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.
Result of Action
The use of this compound results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .
Action Environment
This compound is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .
Propriétés
IUPAC Name |
methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9,13H;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJOHBWVHCVOM-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
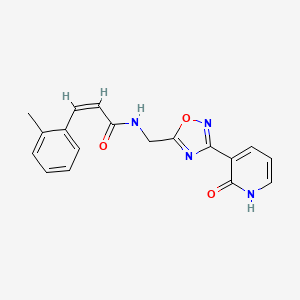

![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
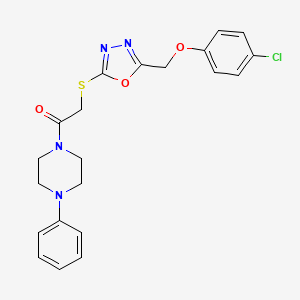
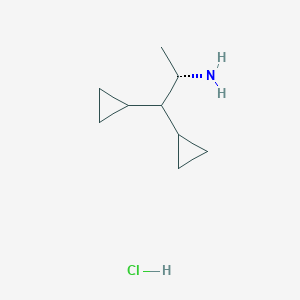
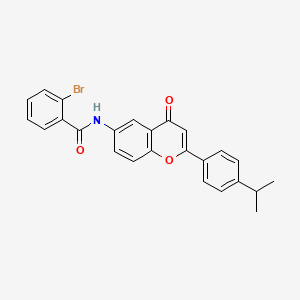
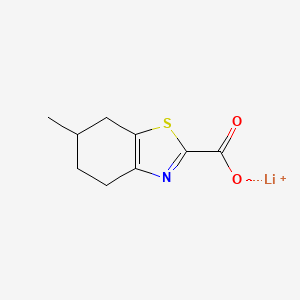
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
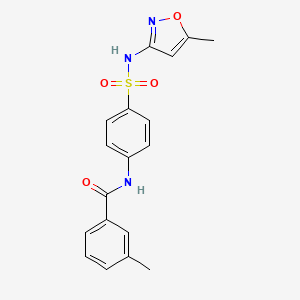
![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)
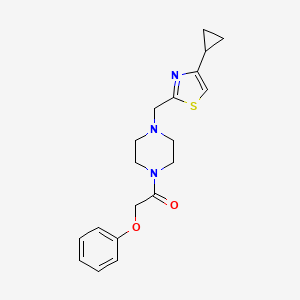
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)